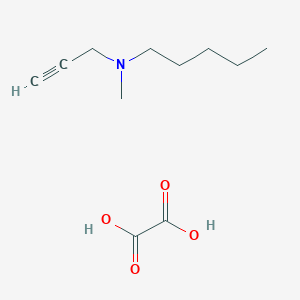
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid is a chemical compound with the molecular formula C9H15NO2 It is a derivative of pentanamine, where the nitrogen atom is substituted with a methyl group and a 2-propynyl group The compound is paired with ethanedioate (oxalate) in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid typically involves the alkylation of N-methylpentanamine with propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The product is then reacted with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The propargyl group may play a role in the compound’s reactivity, enabling it to form covalent bonds with specific amino acid residues in proteins, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-propyl-1-pentanamine: Similar structure but lacks the propargyl group.
1-Pentanamine, N-methyl-: Similar structure but lacks both the propargyl group and the ethanedioate salt.
Uniqueness
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid is unique due to the presence of the propargyl group, which imparts distinct chemical reactivity and potential biological activity. The ethanedioate salt form also enhances its solubility and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
143347-31-3 |
|---|---|
Molekularformel |
C11H19NO4 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-4-6-7-9-10(3)8-5-2;3-1(4)2(5)6/h2H,4,6-9H2,1,3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
QLAPBGOWPAREKM-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CC#C.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCCCCN(C)CC#C.C(=O)(C(=O)O)O |
Key on ui other cas no. |
143347-31-3 |
Synonyme |
1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














